molecular formula C14H18N2O4 B3164222 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid CAS No. 889957-10-2

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid

Cat. No.: B3164222
CAS No.: 889957-10-2
M. Wt: 278.3 g/mol
InChI Key: DYTUBEXXHFRPNG-UHFFFAOYSA-N
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Description

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid is a chemical compound known for its versatile applications in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid typically involves the reaction of piperazine derivatives with benzoic acid derivatives. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid involves its interaction with specific molecular targets. In biological systems, it can act as a buffer, maintaining the pH of solutions within a narrow range. This is particularly important in enzymatic reactions, where pH can significantly affect enzyme activity. The compound’s buffering capacity is due to its ability to donate or accept protons, thereby stabilizing the pH .

Comparison with Similar Compounds

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid can be compared with other similar compounds, such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20/h1-4,17H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTUBEXXHFRPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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